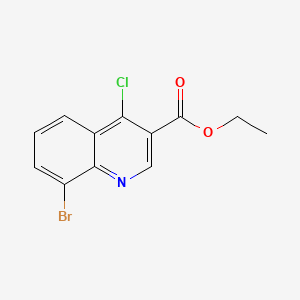

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHAFVCMBUQWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392315 | |

| Record name | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206258-97-1 | |

| Record name | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for ethyl 8-bromo-4-chloroquinoline-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages, commencing with the construction of the core quinoline structure via the Gould-Jacobs reaction, followed by a functional group conversion to install the chloro substituent. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of a wide array of natural products and synthetic pharmaceuticals. Their versatile biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties, have rendered them indispensable in the pursuit of novel therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The target molecule of this guide, this compound, serves as a versatile intermediate, with the bromo and chloro substituents providing reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C4-Cl bond, leading back to the corresponding 4-hydroxyquinoline precursor. This intermediate, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, can be synthesized through a cyclization reaction. The Gould-Jacobs reaction is a powerful and widely recognized method for the construction of 4-hydroxyquinoline-3-carboxylates from anilines and diethyl ethoxymethylenemalonate.[1][2][3] Therefore, the forward synthesis will commence with the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate to introduce the C8-bromo substituent from the outset, followed by the chlorination of the resulting 4-hydroxyquinoline.

Synthesis Pathway Visualization

The overall synthetic workflow can be visualized as a two-step process, beginning with the formation of the quinoline ring system, followed by a chlorination step.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The initial and pivotal step in this synthesis is the construction of the quinoline core using the Gould-Jacobs reaction.[1][2][3] This reaction proceeds through an initial Michael-type addition of the aniline to diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an intermediate acrylate. Subsequent thermal intramolecular cyclization yields the desired 4-hydroxyquinoline.[4]

Reaction Mechanism:

Figure 2: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture at 120-130 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, ethyl 3-((2-bromophenyl)amino)acrylate.

-

After completion, allow the mixture to cool to room temperature.

-

Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C.

-

Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 30-60 minutes.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Add a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Table 1: Reagents and Typical Quantities for Step 1

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| 2-Bromoaniline | 172.02 | 0.1 | 17.2 g |

| Diethyl ethoxymethylenemalonate | 216.23 | 0.11 | 23.8 g (22.5 mL) |

| Diphenyl ether | 170.21 | - | ~150 mL |

Step 2: Synthesis of this compound

The second step involves the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation in quinoline chemistry and is effectively achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, ~5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

-

The product will precipitate out as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Table 2: Reagents and Typical Quantities for Step 2

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 312.13 | 0.05 | 15.6 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 0.25-0.5 | 38.3-76.7 g (23-46 mL) |

| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | a few drops |

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₉BrClNO₂ |

| Molecular Weight | 314.56 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.0 (s, 1H, H-2), 8.3-8.1 (m, 2H, H-5, H-7), 7.6 (t, 1H, H-6), 4.5 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for quinoline core, ester, and bromo/chloro substituted carbons. |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ expected at 314.96 and 316.96 (isotopic pattern for Br and Cl) |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The pathway leverages the well-established Gould-Jacobs reaction for the construction of the quinoline core, followed by a standard chlorination protocol. The provided experimental procedures and mechanistic insights offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. Adherence to proper laboratory safety practices is paramount when performing these chemical transformations.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikiwand. Gould–Jacobs reaction. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

Merck. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. [Link]

-

Ali, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3084-3104. [Link]

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, a halogenated quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic bioactive molecules with a wide array of therapeutic applications, including anticancer and antimicrobial properties[1][2][3]. The strategic placement of bromo and chloro substituents, along with the ethyl carboxylate group, on the quinoline ring system imparts a unique electronic and steric profile to the molecule. This, in turn, is expected to modulate its physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and its interaction with biological targets.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug development programs. The subsequent sections will detail the structural features, spectral data, solubility, stability, and recommended experimental protocols for its analysis, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound for drug development is a thorough understanding of its basic physicochemical properties. These parameters govern its behavior in both in vitro and in vivo systems.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source/Comment |

| CAS Number | 206258-97-1 | [4][5][6] |

| Molecular Formula | C₁₂H₉BrClNO₂ | [4][5][6] |

| Molecular Weight | 314.56 g/mol | [4][5][6] |

| Appearance | Solid (predicted) | Based on similar structures[7] |

| Boiling Point | 378.3 °C at 760 mmHg | [4] |

| Melting Point | Not experimentally determined. | Data not available in searched literature. |

| pKa (predicted) | ~ -1.06 ± 0.41 | Based on a structurally similar compound, 4-bromo-8-chloroquinoline-3-carboxylic acid ethyl ester[8]. The quinoline nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and carboxylate groups. |

| Solubility | Not experimentally determined. | Expected to have low aqueous solubility but be soluble in organic solvents like DMSO, ethanol, and methanol. |

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The chemical shifts (δ) are predicted to be in the following regions:

-

Quinoline Protons (aromatic region): Signals are expected between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the bromo and chloro substituents. The proton at the C2 position is expected to be a singlet and significantly downfield due to the anisotropic effect of the quinoline nitrogen and the ester group.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.0-4.5 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) is anticipated around δ 1.2-1.5 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key predicted chemical shifts include:

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals between δ 110 and 150 ppm. The carbons directly attached to the electronegative bromine, chlorine, and nitrogen atoms will have their chemical shifts significantly influenced.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) is expected around δ 60-65 ppm, and the methyl carbon (-CH₃) around δ 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. Key vibrational frequencies anticipated for this molecule include:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C=N and C=C Stretch (Quinoline Ring): Multiple bands in the 1500-1650 cm⁻¹ region.

-

C-O Stretch (Ester): Absorptions in the 1000-1300 cm⁻¹ range.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 313, 315, and 317.

-

Key Fragmentation Pathways: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement. Fragmentation of the quinoline ring is also possible.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, standardized and well-documented experimental protocols are essential. The following section provides detailed methodologies for the characterization of this compound.

Protocol 1: Determination of Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 1-2°C is expected.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating rate (10-20°C/min) is initially employed to determine an approximate melting range.

-

The apparatus is allowed to cool to at least 20°C below the approximate melting point.

-

A second, more precise measurement is performed with a slow heating rate (1-2°C/min).

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Caption: Workflow for determining the melting point of a crystalline solid.

Protocol 2: Solubility Determination

Assessing solubility in various solvents is crucial for formulation development and designing biological assays.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO).

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as HPLC-UV.

-

Data Expression: Solubility is typically expressed in mg/mL or µg/mL.

Protocol 3: Stability Indicating HPLC Method and Forced Degradation Studies

Understanding the stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method[4].

A. HPLC Method Development:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point for quinoline derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its potential degradants[13].

-

Detection: The wavelength for UV detection should be chosen at the λmax of this compound to ensure maximum sensitivity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[4]. Peak purity analysis using the PDA detector is crucial to ensure that the analyte peak is not co-eluting with any degradation products.

B. Forced Degradation Protocol:

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient[4].

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with 0.1 M HCl and heated (e.g., 60°C) for a defined period. Samples are taken at various time points and neutralized before analysis.

-

Base Hydrolysis: The stock solution is treated with 0.1 M NaOH at room temperature or with gentle heating. Samples are taken at intervals and neutralized.

-

Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid compound and a solution of the compound are exposed to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: A solution of the compound is exposed to a combination of UV and visible light in a photostability chamber. A control sample is wrapped in aluminum foil.

-

-

Sample Analysis: All stressed samples, along with an unstressed control, are analyzed by the validated stability-indicating HPLC method. The percentage of degradation is calculated, and the chromatograms are inspected for the appearance of new peaks corresponding to degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its known and predicted physicochemical properties, which are fundamental to its development as a therapeutic agent. While some experimental data, such as the melting point and specific solubility values, are not yet publicly available, this guide offers robust, field-proven protocols for their determination. The outlined methodologies for spectroscopic analysis, solubility assessment, and stability testing provide a solid framework for researchers to generate reliable and reproducible data. A thorough characterization of these properties is a critical step in advancing this and similar quinoline derivatives through the drug development pipeline, ultimately enabling the rational design of new and effective medicines.

References

-

ChemBK. (n.d.). Ethyl 4-chloro-8-broMoquinoline-3-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). 4-BROMO-8-CHLOROQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER 927800-77-9 wiki. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 206258-97-1| Chemical Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1 | Benchchem [benchchem.com]

- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 8-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester(206258-97-1) 1H NMR spectrum [chemicalbook.com]

- 10. chemijournal.com [chemijournal.com]

- 11. 206258-97-1|this compound|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (CAS: 206258-97-1): Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract and Core Tenets

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a strategically-functionalized heterocyclic compound that serves as a versatile and high-value intermediate in synthetic and medicinal chemistry. The quinoline core is a privileged scaffold, forming the backbone of numerous biologically active molecules.[1] This guide provides an in-depth technical overview of this specific building block, CAS number 206258-97-1. We will elucidate its physicochemical properties, provide a detailed and validated synthetic protocol, explore its differential reactivity, and discuss its applications in the development of novel therapeutic agents. The core principle of this molecule's utility lies in the orthogonal reactivity of its two halogen substituents—the C4-chloro and C8-bromo positions—which allow for selective, stepwise functionalization, making it an ideal starting point for library synthesis and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of reproducible research, and this data provides the baseline for its identification.

| Property | Value | Source(s) |

| CAS Number | 206258-97-1 | [2][3][4] |

| Molecular Formula | C₁₂H₉BrClNO₂ | [3][5] |

| Molecular Weight | 314.56 g/mol | [3][5] |

| Physical Form | Solid | [6] |

| Storage | Inert atmosphere, 2-8°C | [6][7] |

Spectroscopic Confirmation: The identity and purity of the compound are typically confirmed using a suite of spectroscopic methods. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra provide a detailed map of the molecule's carbon-hydrogen framework, while Mass Spectrometry (MS) confirms its molecular weight and isotopic pattern, which is distinctive due to the presence of both bromine and chlorine.[8]

Synthesis: From Precursor to Product

The synthesis of this compound is most efficiently achieved via the chlorination of its 4-hydroxyquinoline precursor. This transformation is a robust and widely utilized method in quinoline chemistry.

Mechanistic Rationale and Reagent Selection

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a critical step that activates the C4 position for subsequent nucleophilic substitution reactions.[9] The reagent of choice for this transformation is typically phosphoryl chloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Expertise in Action: The role of POCl₃ is to act as both a dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate at the C4-hydroxyl group, which is an excellent leaving group. The chloride ion, liberated from POCl₃, then attacks the C4 position to yield the desired product. DMF acts as a catalyst by reacting with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which is a more potent activating agent for the hydroxyl group.

Verified Experimental Protocol

The following protocol is adapted from established and validated procedures for the synthesis of analogous halo-quinoline carboxylates.[7][10]

Objective: To synthesize this compound from Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Materials:

-

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq)

-

Phosphoryl chloride (POCl₃) (6.0 eq)[7]

-

N,N-Dimethylformamide (DMF) (anhydrous, as solvent)[7]

-

Ice water

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup

Step-by-Step Procedure:

-

Under a nitrogen atmosphere, suspend Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous DMF.[7]

-

Slowly add phosphoryl chloride (6.0 eq) to the suspension at room temperature using a syringe. An exotherm may be observed.[7]

-

Stir the reaction mixture vigorously at room temperature for 3-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

-

Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a large volume of stirred ice water (approx. 10-15 volumes).[7] This step quenches the excess POCl₃ and precipitates the product.

-

Continue stirring until all the ice has melted. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).[7]

-

Dry the collected solid under vacuum to a constant weight to yield the final product, this compound.

Caption: Synthetic workflow for the preparation of the title compound.

Chemical Reactivity: A Tale of Two Halogens

The primary value of this compound as a synthetic intermediate stems from the differential reactivity of its two halogen atoms. This allows for selective, sequential functionalization, providing a powerful tool for building molecular complexity.[1]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position is significantly activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the fused pyridine ring's nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate. This makes the C4-chloro group an excellent site for reaction with nucleophiles, particularly primary and secondary amines, to generate diverse libraries of 4-aminoquinoline derivatives, which are known to possess potent biological activities.[1]

Palladium-Catalyzed Cross-Coupling at the C8-Position

In contrast, the bromine atom at the C8 position on the benzene ring is relatively unreactive towards SNAr. However, it is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. This includes, but is not limited to:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This orthogonality allows a chemist to first perform a nucleophilic substitution at C4, and then, in a subsequent step, use the C8-bromo position for a cross-coupling reaction to build a different part of the target molecule.

Caption: Differential reactivity pathways of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

Substituted quinolines are a cornerstone of modern medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[10][11][12] this compound is a key intermediate used in the synthesis of these complex molecules.

-

Kinase Inhibitor Development: Many small-molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases like EGFR and VEGFR in oncology, feature a quinoline or quinazoline core.[1][13] The C4-amino functionality, readily installed from the title compound, is often crucial for binding to the hinge region of the kinase active site. The C8-position can then be modified to improve potency, selectivity, or pharmacokinetic properties.

-

Antimicrobial Agents: The quinoline scaffold is famous for its role in antimalarial drugs (e.g., chloroquine) and fluoroquinolone antibiotics.[14] This building block provides a platform for creating novel derivatives to combat drug-resistant strains of bacteria and parasites.

-

Library Synthesis for High-Throughput Screening (HTS): The dual reactivity of the molecule makes it an ideal starting point for creating large, diverse libraries of novel compounds. By varying the nucleophile at C4 and the coupling partner at C8, hundreds or thousands of unique molecules can be synthesized for screening against a wide range of biological targets.

Conclusion

This compound is more than just a chemical reagent; it is a molecular tool designed for efficiency and versatility. Its pre-installed, orthogonally reactive functional groups provide medicinal chemists with a reliable and strategic pathway to synthesize complex target molecules. By understanding its synthesis and differential reactivity, researchers can accelerate the discovery and development of next-generation therapeutics, leveraging the proven power of the quinoline scaffold to address pressing challenges in human health.

References

-

A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved December 12, 2023, from [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (2002, November). PubMed. Retrieved December 12, 2023, from [Link]

-

Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

- WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents. (n.d.). Google Patents.

-

Methods for the synthesis of quinoline‐3‐carboxamides. - ResearchGate. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

-

Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved December 12, 2023, from [Link]

-

8-Bromo-4-chloroquinazoline - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved December 12, 2023, from [Link]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.). Google Patents.

-

Ethyl 4-chloro-8-broMoquinoline-3-carboxylate - ChemBK. (n.d.). ChemBK. Retrieved December 12, 2023, from [Link]

-

This compound [P55580] - ChemUniverse. (n.d.). ChemUniverse. Retrieved December 12, 2023, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2023, from [Link]

-

CAS No : 206258-97-1| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved December 12, 2023, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2023, from [Link]

-

Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2023, from [Link]

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. (2016, January 21). ResearchGate. Retrieved December 12, 2023, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 8-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester | 206258-97-1 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 8-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester AldrichCPR 206258-97-1 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | 953803-84-4 [sigmaaldrich.com]

- 7. 206257-39-8 | CAS DataBase [chemicalbook.com]

- 8. 8-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester(206258-97-1) 1H NMR [m.chemicalbook.com]

- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1 | Benchchem [benchchem.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]

- 14. cas 485-70-1|| where to buy (R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol [french.chemenu.com]

Spectroscopic Elucidation of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate: A Technical Guide

Foreword

Molecular Structure and Spectroscopic Overview

The structural framework of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate presents a fascinating case for spectroscopic analysis. The molecule integrates a bicyclic heteroaromatic quinoline core, substituted with two distinct halogen atoms (bromine and chlorine) and an ethyl carboxylate group. Each of these features imparts a unique and predictable influence on the molecule's interaction with different forms of electromagnetic radiation, providing a rich dataset across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

Molecular Formula: C₁₂H₉BrClNO₂ Molecular Weight: 314.56 g/mol CAS Number: 206258-97-1[1]

The following sections will deconstruct the anticipated spectroscopic data, explaining the theoretical underpinnings and the rationale behind the predicted signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[2]

Experimental Protocol: NMR Analysis

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

¹H NMR Acquisition:

-

Utilize a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Acquire a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled experiment to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The signals are then integrated (for ¹H NMR) and chemical shifts are referenced to TMS.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The electron-withdrawing nature of the halogens and the ester group will generally shift the aromatic protons downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | Singlet (s) | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen atom and the ester group, leading to significant deshielding. |

| ~8.2 - 8.4 | Doublet (d) | 1H | H-5 | H-5 is ortho to the bromine atom and experiences deshielding from the aromatic system. |

| ~7.9 - 8.1 | Doublet (d) | 1H | H-7 | H-7 is ortho to the bromine atom and will be deshielded. |

| ~7.5 - 7.7 | Triplet (t) | 1H | H-6 | H-6 is coupled to both H-5 and H-7, appearing as a triplet. |

| ~4.4 - 4.6 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to the ester oxygen, resulting in a downfield shift. They are split by the methyl protons. |

| ~1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 168 | C=O | The carbonyl carbon of the ester group is highly deshielded. |

| ~148 - 152 | C-4, C-8a | Carbons bonded to chlorine and nitrogen (C-4) and the bridgehead carbon adjacent to nitrogen (C-8a) will be downfield. |

| ~140 - 145 | C-2 | The carbon at the 2-position is adjacent to the nitrogen and bears a proton, placing it in this region. |

| ~120 - 135 | C-5, C-6, C-7, C-4a | Aromatic carbons of the benzene ring portion. |

| ~115 - 120 | C-8, C-3 | The carbon bearing the bromine atom (C-8) and the carbon bearing the ester group (C-3) are expected in this range. |

| ~62 - 64 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom. |

| ~14 - 16 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |

Expert Insight: The precise assignment of aromatic protons and carbons can be challenging due to the complex interplay of electronic effects. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals by revealing their connectivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

-

Spectrum Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~2980 - 2850 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1720 - 1740 | C=O stretch | Ester carbonyl |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic quinoline ring |

| ~1250 - 1100 | C-O stretch | Ester C-O |

| ~850 - 750 | C-Cl stretch | Aryl chloride |

| ~700 - 600 | C-Br stretch | Aryl bromide |

The IR spectrum will be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, which is a key diagnostic peak. The presence of multiple bands in the aromatic region (1600-1450 cm⁻¹) will confirm the quinoline core.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer technique that is likely to yield a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (ESI+)

-

Molecular Ion Peak ([M+H]⁺): The most crucial information from the mass spectrum will be the molecular ion peak. Due to the presence of bromine and chlorine, this peak will exhibit a characteristic isotopic pattern.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

This will result in a cluster of peaks for the molecular ion:

-

m/z 314: Corresponding to [C₁₂H₉⁷⁹Br³⁵ClNO₂ + H]⁺

-

m/z 316: Corresponding to [C₁₂H₉⁸¹Br³⁵ClNO₂ + H]⁺ and [C₁₂H₉⁷⁹Br³⁷ClNO₂ + H]⁺

-

m/z 318: Corresponding to [C₁₂H₉⁸¹Br³⁷ClNO₂ + H]⁺ The relative intensities of these peaks will be a definitive signature for the presence of one bromine and one chlorine atom.

-

-

-

Key Fragmentation Pathways:

-

Loss of ethoxy group (-OCH₂CH₃): A fragment corresponding to the loss of the ethoxy group (45 Da) is expected.

-

Loss of ethyl group (-CH₂CH₃): A fragment resulting from the loss of the ethyl group (29 Da) is also plausible.

-

Decarbonylation: Loss of carbon monoxide (28 Da) from fragment ions is a common pathway.

-

Integrated Spectroscopic Analysis Workflow

The power of these techniques is fully realized when the data is integrated to build a cohesive structural picture. The workflow below illustrates the logical process of spectroscopic elucidation.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and applying them to the known structural features of this molecule, researchers can establish a robust analytical framework for its identification. The predicted chemical shifts, absorption bands, and fragmentation patterns detailed herein serve as a reliable reference for interpreting experimental data. For absolute structural confirmation, the acquisition of high-resolution 2D NMR and MS/MS data is recommended.

References

-

ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

-

PubChem. Ethyl 4-chloroquinoline-3-carboxylate. [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of Substituted Quinoline-3-carboxylates

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic drugs with a wide spectrum of pharmacological activities.[1][2][3][4] Among its many derivatives, substituted quinoline-3-carboxylates have emerged as a particularly versatile class of compounds, demonstrating significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][5][6][7][8][9] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted quinoline-3-carboxylates, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of their diverse bioactivities, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies for Quinoline-3-carboxylates

The biological evaluation of quinoline-3-carboxylates is intrinsically linked to the synthetic methodologies available for their preparation. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring, which in turn influences the compound's biological activity.

A common and efficient method for the synthesis of quinoline-3-carboxylic acid esters is the Friedländer annulation.[10][11] This reaction typically involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group, such as an α-methylene ketone or ester. For instance, a one-step procedure for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of SnCl₂·2H₂O.[10]

Another classical approach is the Gould-Jacobs reaction, where an aniline is reacted with an ethoxymethylenemalonic ester to form an anilinomethylenemalonate, which is then cyclized at high temperatures to yield a 4-hydroxyquinoline-3-carboxylate.[10] Subsequent deoxygenation can provide the desired quinoline-3-carboxylate.[10]

The versatility of these synthetic methods allows for the introduction of a wide range of substituents at various positions of the quinoline ring, enabling the systematic exploration of structure-activity relationships.

General Experimental Protocol: Friedländer Synthesis of Ethyl Quinoline-3-carboxylates

This protocol describes a general procedure for the tin(II) chloride-mediated reductive cyclization to synthesize ethyl quinoline-3-carboxylates.[10]

-

Reaction Setup: To a solution of a substituted 2-nitrobenzaldehyde (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq) followed by 3,3-diethoxypropionic acid ethyl ester (2.5 eq).

-

Reaction Execution: Heat the reaction mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Filter the resulting emulsion through a pad of Celite and rinse the pad with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired ethyl quinoline-3-carboxylate.

Anticancer Activity

Substituted quinoline-3-carboxylates have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][12][13]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[14] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[14] By inhibiting hDHODH, these compounds deplete the intracellular pool of pyrimidines required for DNA and RNA synthesis, leading to cell growth arrest.[14] The carboxylate group at the C-3 position is critical for this activity, as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[14]

Caption: Inhibition of hDHODH by quinoline-3-carboxylates.

Induction of Apoptosis

Several quinoline-3-carboxylate derivatives have been shown to induce apoptosis in cancer cells. For example, certain synthesized compounds were found to up-regulate the intrinsic apoptosis pathway in MCF-7 and K562 cell lines.[5]

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of substituted quinoline-3-carboxylates is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4m | MCF-7 | 0.33 | [5] |

| 4n | MCF-7 | 0.33 | [5] |

| 4k | K562 | 0.28 | [5] |

| 4m | K562 | 0.28 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carboxylate derivatives and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The quinoline core is famously present in the quinolone class of antibiotics. Substituted quinoline-3-carboxylates have also been investigated for their potential as novel antimicrobial agents against a range of bacteria and fungi.[6][11][15][16]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of antibacterial action for quinolone antibiotics is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[14] These enzymes are critical for managing DNA topology during replication and transcription.[14] The quinolone molecule stabilizes the enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death.[14] The carboxylic acid group at the C-3 position is essential for this activity.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial twofold dilutions of the quinoline-3-carboxylate compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives, including quinoline-3-carboxylates, as broad-spectrum antiviral agents.[17][18] Their antiviral activity has been demonstrated against a variety of viruses, including RNA and DNA viruses.[19]

Mechanism of Action: Targeting Host Factors

A promising strategy in antiviral drug development is to target host factors that are essential for viral replication, as this may reduce the likelihood of the emergence of drug-resistant viral strains.[20] As with their anticancer activity, some quinoline carboxylic acid analogues exert their antiviral effects by inhibiting human dihydroorotate dehydrogenase (DHODH).[19][20] By depleting the host cell's pyrimidine pool, these compounds create an environment that is unfavorable for viral replication.[19]

Anti-inflammatory Activity

Substituted quinoline-3-carboxylates have also been investigated for their anti-inflammatory properties.[7][21][22] Certain derivatives have shown the ability to suppress inflammation in various in vitro and in vivo models.[7][21]

Mechanism of Action

The anti-inflammatory effects of some substituted quinoline carboxylic acids are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not inhibit cyclooxygenase or lipoxygenase activities.[21] Instead, some of these compounds have been shown to down-regulate T-cell function, which may account for their anti-inflammatory and antiarthritic properties.[21]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 mouse macrophages in a 24-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-3-carboxylate derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compounds.

Structure-Activity Relationship (SAR)

The biological activity of substituted quinoline-3-carboxylates is highly dependent on the nature and position of the substituents on the quinoline ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in the context of anticancer activity through DHODH inhibition, a free carboxylic acid at the C-4 position is crucial, while bulky hydrophobic substituents at the C-2 position are necessary.[23] Additionally, electron-withdrawing groups at the C-7 position can have a beneficial effect.[20]

Future Perspectives

Substituted quinoline-3-carboxylates represent a promising and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Utilizing SAR data to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer, infectious diseases, and inflammatory disorders.

The continued exploration of the chemical space around the quinoline-3-carboxylate core holds significant promise for the discovery of next-generation therapeutics.

References

- A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives - Benchchem. [Online].

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. [Online]. Available: [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. [Online]. Available: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Online]. Available: [Link]

-

A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry - ACS Publications. [Online]. Available: [Link]

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Online].

-

Comprehensive review on current developments of quinoline-based anticancer agents. [Online]. Available: [Link]

-

Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. [Online]. Available: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [Online]. Available: [Link]

-

Review on recent development of quinoline for anticancer activities. [Online]. Available: [Link]

- Structure-activity relationship of quinoline carboxylic acids - Benchchem. [Online].

- A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents. [Online].

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [Online]. Available: [Link]

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed. [Online]. Available: [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. [Online]. Available: [Link]

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. [Online]. Available: [Link]

-

Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... - ResearchGate. [Online]. Available: [Link]

-

Quinoline based anticancer drugs and natural products. - ResearchGate. [Online]. Available: [Link]

-

Structure of quinoline-3-carboxylate (1a–o) derivatives - ResearchGate. [Online]. Available: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Online]. Available: [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Online]. Available: [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. [Online]. Available: [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. [Online]. Available: [Link]

-

Quinoline-3-carboxylates as potential antibacterial agents | Request PDF - ResearchGate. [Online]. Available: [Link]

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity | ACS Medicinal Chemistry Letters. [Online]. Available: [Link]

-

Biological Activities of Quinoline Derivatives - PubMed. [Online]. Available: [Link]

-

Biological Activities of Quinoline Derivatives | Bentham Science. [Online]. Available: [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Online]. Available: [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Online]. Available: [Link]

-

Quinoline derivatives 60a–63b reported as anti-inflammatory agents. - ResearchGate. [Online]. Available: [Link]

-

Synthesis, characterization and antimicrobial activity of some quinoline appended 1,2,3-triazoles - Zenodo. [Online]. Available: [Link]

-

The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis. [Online]. Available: [Link]

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. [Online]. Available: [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Online]. Available: [Link]

-

The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals. [Online]. Available: [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. [Online]. Available: [Link]

-

Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. [Online]. Available: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. [Online]. Available: [Link]

-

(PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives - ResearchGate. [Online]. Available: [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. [Online]. Available: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, characterization and antimicrobial activity of some quinoline appended 1,2,3-triazoles [zenodo.org]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate in Modern Drug Discovery

For the discerning researcher and professional in drug development, the strategic selection of chemical intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of building blocks, Ethyl 8-bromo-4-chloroquinoline-3-carboxylate stands out as a highly versatile and powerful scaffold. Its unique bifunctional nature, possessing two distinct and orthogonally reactive sites, allows for the sequential and controlled introduction of molecular complexity. This guide provides an in-depth technical overview of its synthesis, core reactivity, and its application in the development of targeted therapeutics, grounded in established chemical principles and field-proven insights.

Core Molecular Architecture and Strategic Significance

This compound (CAS No: 206258-97-1) is a polysubstituted quinoline derivative.[1] Its strategic importance lies in the presence of three key functional groups: an ethyl ester at the 3-position, a chloro group at the 4-position, and a bromo group at the 8-position. This arrangement provides two primary, and chemically distinct, handles for synthetic diversification. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the C8 position is ideal for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries and the optimization of lead candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 206258-97-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₉BrClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 314.56 g/mol | --INVALID-LINK-- |

| Boiling Point | 378.3°C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Off-white to yellow solid | Commercial Supplier Data |

| Purity | Typically >97% | --INVALID-LINK--[2] |

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of this compound is reliably achieved through a robust two-step sequence, beginning with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step.

Step 1: Gould-Jacobs Reaction for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. In this case, 2-bromoaniline serves as the starting material to introduce the crucial bromine atom at the 8-position of the quinoline ring.

Experimental Protocol: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.

-

Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether to 240-250°C. Slowly add the crude condensation product from the previous step to the hot solvent. Maintain the temperature for 30-60 minutes to effect the thermal cyclization.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate. Add n-hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash with n-hexane, and dry under vacuum.

The causality behind this experimental choice lies in the thermal stability of the anilinomethylenemalonate intermediate, which requires high temperatures to undergo the desired 6-electron cyclization to form the quinolinone ring system. Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and inertness under the reaction conditions.

Caption: The Gould-Jacobs reaction pathway for the synthesis of the 4-hydroxyquinoline precursor.

Step 2: Chlorination with Phosphorus Oxychloride

The 4-hydroxyquinoline intermediate is readily converted to the desired 4-chloro derivative using a standard chlorinating agent, phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) to the flask.

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling the reaction mixture, carefully and slowly pour it onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

The use of excess POCl₃ serves as both the reagent and the solvent. The self-validating nature of this protocol is evident in the distinct phase change during work-up, where the product precipitates upon neutralization, allowing for straightforward isolation.

The Dual Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed in a stepwise manner to build molecular complexity.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the facile introduction of a wide variety of nucleophiles, most notably amines, which is a key step in the synthesis of many kinase inhibitors.

Caption: General scheme for the nucleophilic aromatic substitution at the C4-position.

Palladium-Catalyzed Cross-Coupling at the C8-Position

The bromine atom at the 8-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This enables the introduction of aryl, heteroaryl, or alkynyl groups, further expanding the accessible chemical space.

Caption: General scheme for Pd-catalyzed cross-coupling at the C8-position.

Application in the Synthesis of a Kinase Inhibitor: A Case Study

The strategic utility of this compound is exemplified in the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy. For instance, derivatives of this intermediate have been explored in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family of kinases.

A plausible synthetic route towards an advanced kinase inhibitor precursor involves an initial SNAr reaction at the C4 position with a substituted aniline, followed by a Suzuki coupling at the C8 position to introduce further diversity.

Experimental Protocol: Synthesis of an Advanced Kinase Inhibitor Precursor

Step A: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol, add the desired substituted aniline (e.g., 3-ethynylaniline, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the 4-anilinoquinoline intermediate.

Step B: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a Schlenk flask, combine the 4-anilinoquinoline intermediate from Step A (1.0 eq), an arylboronic acid (e.g., pyridine-3-boronic acid, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Reaction Conditions: Add a degassed solvent system, typically a mixture of toluene and water (4:1). Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours.

-

Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final advanced kinase inhibitor precursor.